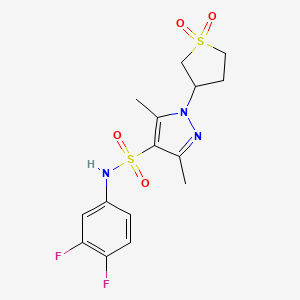

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a 3,4-difluorophenyl substituent and a 1,1-dioxidotetrahydrothiophen (sulfone) moiety. The sulfonamide group enhances hydrogen-bonding capacity, while the sulfone ring introduces polarity and electron-withdrawing effects.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O4S2/c1-9-15(10(2)20(18-9)12-5-6-25(21,22)8-12)26(23,24)19-11-3-4-13(16)14(17)7-11/h3-4,7,12,19H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAYODXYRGMDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

Attachment of the dioxidotetrahydrothiophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with a suitable thiol derivative.

Incorporation of the difluorophenyl group: This final step involves the reaction of the intermediate with a difluorobenzene derivative under appropriate conditions, such as a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazoline Derivatives ()

Compounds from , such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, share a pyrazoline core but differ in substituents and functional groups. Key distinctions include:

- Core Structure: Pyrazoline (partially saturated) vs. pyrazole (fully aromatic) in the target compound.

- Substituents : The target compound features a sulfonamide and sulfone group, absent in compounds, which instead have carbaldehyde or ketone groups. Sulfonamides enhance hydrogen-bonding capacity compared to carbonyl groups.

- Fluorination: Both the target and compounds incorporate fluorinated aryl groups, but the target’s 3,4-difluorophenyl group may confer stronger electron-withdrawing effects than mono-fluorinated analogs .

Pyrazolo-Pyrimidine Sulfonamide ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1 g/mol) shares a sulfonamide group but differs significantly:

- Heterocyclic Core: Pyrazolo[3,4-d]pyrimidine in vs. pyrazole in the target.

- Substituents : ’s chromen-4-one moiety and additional fluorophenyl group introduce lipophilicity and rigidity. In contrast, the target’s tetrahydrothiophen sulfone group enhances solubility due to polarity .

- Melting Point : ’s compound melts at 175–178°C, suggesting higher crystallinity compared to the target compound (data unavailable).

Chlorophenylsulfanyl Pyrazole ()

The pyrazole derivative 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde features:

- Sulfur-Based Groups : A chlorophenylsulfanyl substituent vs. the target’s sulfonamide and sulfone. Sulfanyl groups are prone to oxidation, whereas sulfones are metabolically stable.

Difluoromethyl-Nitro Pyrazole Sulfonamide ()

The compound 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS: 1006994-26-8) highlights:

- Alkyl Chain : A propyl linker with a nitro-pyrazole group increases molecular weight and flexibility compared to the target’s compact sulfone-tethered structure .

Comparative Data Table

Research Implications

- Synthetic Strategies : The target compound’s sulfone and difluorophenyl groups may require specialized coupling reactions (e.g., Suzuki for aryl groups) or oxidation steps, similar to methods in .

- Stability : The target’s dimethyl pyrazole and sulfone groups likely enhance metabolic stability compared to ’s pyrazolines (susceptible to ring-opening) or ’s oxidizable sulfanyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.